Pyridin-3-yl(pyridin-4-yl)methanone
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Overview
Description
Pyridin-3-yl(pyridin-4-yl)methanone , also known as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone , is a heterocyclic compound with an intriguing structure. It combines a pyridine ring (pyridin-4-yl) and a pyrimidine moiety (2-aminopyrimidin-4-yl) linked through a methanone functional group. This compound has garnered interest due to its potential biological activities, especially as a protein kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach reported in the literature is the opening of the central pyrido[3,4-g]quinazoline ring to yield the desired (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These derivatives are prepared from the corresponding ketone precursor. Grignard reagents play a crucial role in the synthetic pathway. The overall goal is to explore the impact of planarity on protein kinase inhibitory potency within this series .
Molecular Structure Analysis
The molecular structure of This compound features a fused pyridine-pyrimidine system. The planarity of this tricyclic scaffold is essential for maintaining its protein kinase inhibitory activity. Key substituents at the 10-position, as well as the pyrimidine and pyridine moieties, contribute to interactions with targeted protein kinases .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its synthesis often includes Grignard reactions, cyclization, and ketone reduction. Researchers have explored modifications to the central ring system to optimize biological activity. Understanding the reactivity of this compound is crucial for designing derivatives with improved properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Derivatives
- Aryl(3-isocyanopyridin-4-yl)methanones, derived from pyridin-3-amine, react with aryl Grignard reagents to form 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols and their acetates, which are significant in synthetic chemistry (Kobayashi et al., 2011).
Antimicrobial Activity
- Certain derivatives, like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, show promising antimicrobial properties comparable to standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).
Novel Compound Synthesis
- A three-step procedure has been developed for synthesizing 3-aryl-2-sulfanylthienopyridines, indicating the versatility of pyridin-3-yl(pyridin-4-yl)methanone in synthesizing complex organic compounds (Kobayashi et al., 2013).
Unexpected Products in Reactions
- Research on the condensation of 2-acetylpyridine and 2-formylpyridine led to the discovery of several unexpected products, expanding the understanding of chemical reactions involving this compound (R. Rusnac et al., 2020).
Structural Analyses and Molecular Properties
- Studies on (3-amino-substituted-thieno[2,3-b] pyridine-2-yl)pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic absorption and fluorescence properties, contributing to the understanding of molecular interactions in similar compounds (I. A. Z. Al-Ansari, 2016).
Chiral Intermediate Production
- This compound derivatives have been used to produce chiral intermediates for pharmaceutical applications, exemplifying their utility in drug synthesis (Y. Ni et al., 2012).
Mechanism of Action
Target of Action
Pyridin-3-yl(pyridin-4-yl)methanone is a compound that has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that play a crucial role in cellular processes such as cell division, signal transduction, and differentiation .
Mode of Action
The compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the phosphorylation state of proteins, which can alter their function and lead to changes in cellular processes .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These include pathways involved in cell division and signal transduction . The downstream effects of these changes can include altered cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include changes in protein function due to altered phosphorylation states, and potential changes in cell growth and differentiation due to its effects on protein kinase pathways .
Properties
IUPAC Name |
pyridin-3-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBEXFZRUHWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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